Synthesis of 2-methyl-N-(3-nitrophenyl)prop-2-enamide
Synthesis of 2-methyl-N-(3-nitrophenyl)prop-2-enamide
An In-Depth Technical Guide to the
Abstract
This guide provides a comprehensive technical overview for the synthesis of 2-methyl-N-(3-nitrophenyl)prop-2-enamide, a valuable monomer and intermediate in the development of functionalized polymers and specialty chemicals. The core of this synthesis is the formation of an amide bond via the acylation of 3-nitroaniline with methacryloyl chloride. The document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol based on the well-established Schotten-Baumann reaction, and outlines methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis, polymer chemistry, and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
2-methyl-N-(3-nitrophenyl)prop-2-enamide (CAS No. 17116-66-4) is a bifunctional organic molecule featuring a polymerizable methacrylamide group and a synthetically versatile nitroaromatic moiety. The presence of the reactive double bond allows for its incorporation into polymer chains via free-radical polymerization, leading to materials with unique properties imparted by the pendant nitrophenyl group.[1][2] The nitro group itself can be readily reduced to an amine, providing a chemical handle for further functionalization, such as dye attachment or the coupling of bioactive molecules.
The most direct and efficient synthetic route to this and similar amides is the nucleophilic acyl substitution reaction between an amine and an acyl chloride.[3][4][5] This reaction, often performed under Schotten-Baumann conditions, is characterized by its high yield, rapid reaction rates, and operational simplicity.[6][7][8] The core principle involves the reaction of a primary or secondary amine with an acyl chloride in the presence of a base.[9] The base plays a crucial role by neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which prevents the protonation of the amine nucleophile and drives the equilibrium towards the amide product.[3][10]
This guide will focus on a laboratory-scale synthesis utilizing 3-nitroaniline and methacryloyl chloride with a tertiary amine base in an aprotic solvent.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine, deprotonates the resulting ammonium ion to yield the final amide product and the hydrochloride salt of the base.[8]
Overall Reaction:
3-Nitroaniline + Methacryloyl Chloride → 2-methyl-N-(3-nitrophenyl)prop-2-enamide
Mechanism Visualization
Caption: Overall experimental workflow.
Product Characterization
To confirm the identity and purity of the synthesized 2-methyl-N-(3-nitrophenyl)prop-2-enamide, the following analytical techniques are recommended:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons, the vinyl protons of the methacryl group, the methyl protons, and the amide N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
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FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Expect characteristic peaks for:
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N-H stretching (amide): ~3300 cm⁻¹
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C=O stretching (amide): ~1660 cm⁻¹
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N-O stretching (nitro group): ~1530 and ~1350 cm⁻¹
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C=C stretching (alkene): ~1630 cm⁻¹
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol ).
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like methacryloyl chloride and dichloromethane.
-
Reagent Handling:
-
Methacryloyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. [11]Handle with extreme care and avoid inhalation of vapors.
-
3-Nitroaniline: Is toxic if swallowed, inhaled, or absorbed through the skin.
-
Dichloromethane: Is a suspected carcinogen. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be kept separate.
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- Amides Preparation and Reactions Summary - Chemistry Steps.
- Show how you would use appropriate acyl chlorides and amines to s... - Pearson.
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
- 2-[(2E)-3-(3-Nitrophenyl)prop-2-enamido]benzamide - Benchchem.
- N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide | 2361642-72-8 | Benchchem.
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